molecular formula C21H19NO5S B14929509 Methyl 3-[({4-[(2-methoxyphenoxy)methyl]phenyl}carbonyl)amino]thiophene-2-carboxylate

Methyl 3-[({4-[(2-methoxyphenoxy)methyl]phenyl}carbonyl)amino]thiophene-2-carboxylate

Katalognummer: B14929509
Molekulargewicht: 397.4 g/mol
InChI-Schlüssel: TZOZRQVUQAMFAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-({4-[(2-methoxyphenoxy)methyl]benzoyl}amino)-2-thiophenecarboxylate is a complex organic compound with a molecular formula of C21H19NO5S and a molecular weight of 397.44426 g/mol . This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom, and is known for its diverse applications in various fields of science and industry.

Vorbereitungsmethoden

The synthesis of methyl 3-({4-[(2-methoxyphenoxy)methyl]benzoyl}amino)-2-thiophenecarboxylate involves multiple steps, typically starting with the preparation of the thiophene ring. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the condensation of various substrates under specific reaction conditions to form the thiophene ring. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Methyl 3-({4-[(2-methoxyphenoxy)methyl]benzoyl}amino)-2-thiophenecarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule. Common reagents include halides and alkoxides. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the thiophene ring or the benzoyl group.

Wissenschaftliche Forschungsanwendungen

Methyl 3-({4-[(2-methoxyphenoxy)methyl]benzoyl}amino)-2-thiophenecarboxylate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of methyl 3-({4-[(2-methoxyphenoxy)methyl]benzoyl}amino)-2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The thiophene ring and benzoyl group play crucial roles in its activity, potentially interacting with enzymes, receptors, or other proteins to exert its effects. Detailed studies using techniques like NMR spectroscopy and molecular docking can provide insights into these interactions .

Vergleich Mit ähnlichen Verbindungen

Methyl 3-({4-[(2-methoxyphenoxy)methyl]benzoyl}amino)-2-thiophenecarboxylate can be compared with other thiophene-based compounds, such as:

    Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

    Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure. These compounds share the thiophene ring but differ in their substituents and specific applications, highlighting the versatility and uniqueness of methyl 3-({4-[(2-methoxyphenoxy)methyl]benzoyl}amino)-2-thiophenecarboxylate.

Eigenschaften

Molekularformel

C21H19NO5S

Molekulargewicht

397.4 g/mol

IUPAC-Name

methyl 3-[[4-[(2-methoxyphenoxy)methyl]benzoyl]amino]thiophene-2-carboxylate

InChI

InChI=1S/C21H19NO5S/c1-25-17-5-3-4-6-18(17)27-13-14-7-9-15(10-8-14)20(23)22-16-11-12-28-19(16)21(24)26-2/h3-12H,13H2,1-2H3,(H,22,23)

InChI-Schlüssel

TZOZRQVUQAMFAY-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1OCC2=CC=C(C=C2)C(=O)NC3=C(SC=C3)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.